molecular formula C24H29N3O4S2 B2612012 1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one CAS No. 941967-60-8

1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one

Cat. No.: B2612012
CAS No.: 941967-60-8
M. Wt: 487.63
InChI Key: GCVXHDPDUMGIHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one (CAS 941967-57-3) is a complex organic compound with a molecular weight of 487.63 g/mol and the molecular formula C24H29N3O4S2 . It features a benzothiazole core, a key scaffold in medicinal chemistry, which is substituted with an ethoxy group and linked via a piperazine ring to a butan-1-one chain terminating in a tosyl (p-toluenesulfonyl) moiety . This structure is of significant interest in scientific research, particularly for its potential biological activities. Preliminary research on this compound and its analogues indicates investigation into anti-cancer properties, with studies showing that related benzothiazole derivatives can inhibit cell proliferation in cancer cell lines . Its mechanism of action is also under investigation for potential anti-inflammatory applications, as it has been suggested to interact with cyclooxygenase (COX) enzymes, potentially inhibiting the conversion of arachidonic acid to prostaglandins . Furthermore, the piperazine moiety is a privileged structure in drug discovery, featured in numerous FDA-approved drugs, which underscores the compound's value as a building block in pharmaceutical development . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound for various applications, including as a key intermediate in organic synthesis and for probing biochemical pathways in cellular assays.

Properties

IUPAC Name

1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methylphenyl)sulfonylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S2/c1-3-31-20-6-4-7-21-23(20)25-24(32-21)27-15-13-26(14-16-27)22(28)8-5-17-33(29,30)19-11-9-18(2)10-12-19/h4,6-7,9-12H,3,5,8,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVXHDPDUMGIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the piperazine moiety. The final step involves the tosylation of the butanone derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity, while the tosyl group can facilitate cellular uptake. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound differs from analogs primarily in its substituents on the benzothiazole ring (ethoxy group) and the butanone chain (tosyl group). Key analogs include:

Compound Name Benzothiazole Substituent Piperazine-Linked Group Butanone Chain Substituent Key Reference
Target Compound : 1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one 4-Ethoxy Piperazin-1-yl Tosyl (p-toluenesulfonyl) N/A
Compound 13 () None (unsubstituted) 4-Chlorophenyl None (hydrochloride salt)
RTC1 (): 4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one None 4-(Trifluoromethyl)phenyl Thiophen-2-yl
CAS 897479-81-1 (): 1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one 4-Chloro Piperazin-1-yl None

Structural Implications :

  • Tosyl Group : The tosyl moiety introduces steric bulk and sulfonic acid characteristics, which could influence solubility, metabolic stability, or binding to sulfonamide-sensitive targets .

Yield Trends :

  • Piperazine-benzothiazole derivatives generally exhibit moderate-to-high yields (70–88%) under optimized reflux conditions .

Physicochemical Properties

Key data from analogs (melting points, spectral data):

Compound Melting Point (°C) ESI-MS ([M+H]+) 1H-NMR Features (δ ppm) Source
Compound 1f 198–200 667.9 Aromatic protons at 7.73–8.13
Compound 13 Not reported Not reported Piperazine signals at ~3.5–4.0
CAS 897479-81-1 Not reported Not reported Chlorobenzothiazole peaks

Insights :

  • The ethoxy group in the target compound would likely produce distinct 1H-NMR signals (e.g., ethoxy CH3 at ~1.3–1.5 ppm, aromatic protons at ~6.8–7.5 ppm).
  • Tosyl groups typically show characteristic sulfonyl proton signals at ~7.7–7.9 ppm (aromatic) and 2.4 ppm (methyl) .

Hypothetical Activity of Target Compound :

  • The ethoxy group could reduce metabolic degradation compared to halogenated analogs.
  • The tosyl group might confer unique interactions with sulfonamide-binding enzymes or receptors.

Biological Activity

1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by data tables and relevant research findings.

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

  • Formation of Ethoxybenzo[d]thiazole Intermediate :
    • Reaction of 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.
    • Subsequent reaction with 2-aminothiophenol yields the ethoxybenzo[d]thiazole intermediate.
  • Piperazine Derivatization :
    • The intermediate is reacted with piperazine to form the piperazinyl derivative.
  • Sulfonylation :
    • Introduction of the tosyl group via sulfonyl chlorides under basic conditions.
  • Final Coupling :
    • Coupling of the intermediate compounds to achieve the final product.

The biological activity of this compound is attributed to its structural components, which allow it to interact with various biological targets. The compound's piperazine and ethoxybenzo[d]thiazole moieties are critical for binding to enzymes and receptors, potentially inhibiting their activity or modulating their function.

Antimicrobial Properties

Research indicates that derivatives of benzothiazoles exhibit antimicrobial activity. For instance, compounds derived from similar structures have shown effectiveness against Gram-positive bacteria such as Enterococcus faecalis and have demonstrated moderate antimicrobial activity in vitro .

Anticancer Activity

The compound has been evaluated for its antiproliferative effects on various cancer cell lines. Studies suggest that similar benzothiazole derivatives can inhibit cancer cell proliferation, indicating potential applications in cancer therapy .

Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialModerate activity against Gram-positive bacteria
AnticancerInhibitory effects on cancer cell lines
Enzyme InhibitionInteraction with specific enzymes and receptors
AntiviralSuppression of hepatitis C virus replicon

Study on Antimicrobial Activity

In a study evaluating various benzothiazole derivatives, it was found that certain compounds exhibited significant antimicrobial properties with minimal inhibitory concentrations (MIC) as low as 50 μg/mL against various pathogens. The structure–activity relationship (SAR) highlighted the importance of specific substituents in enhancing biological activity .

Study on Anticancer Efficacy

Another investigation focused on the antiproliferative effects of benzothiazole derivatives on human melanoma cell lines. Results indicated that these compounds could effectively reduce cell viability, suggesting their potential as therapeutic agents in oncology.

Q & A

Q. What are the recommended synthetic routes for synthesizing 1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one?

Methodological Answer: The compound can be synthesized via multi-step protocols involving:

Coupling of piperazine and benzo[d]thiazol moieties : React 4-ethoxybenzo[d]thiazol-2-amine with a piperazine derivative (e.g., 1-boc-piperazine) under reflux conditions using a solvent like ethanol and a base (e.g., K₂CO₃) to facilitate nucleophilic substitution .

Tosylation : Introduce the tosyl group (p-toluenesulfonyl) to the butanone moiety via sulfonylation with tosyl chloride in dichloromethane, followed by purification via silica gel chromatography .

Final coupling : Link the piperazine-benzo[d]thiazol intermediate to the tosylated butanone using a coupling agent (e.g., DCC) in anhydrous conditions .

Key Considerations : Monitor reaction progress via TLC and confirm structures using 1H NMR^1 \text{H NMR} (e.g., δ 1.69–1.75 ppm for CH₂ groups in piperazine) and IR (e.g., 1721 cm⁻¹ for carbonyl stretches) .

Q. How should researchers confirm the structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • 1H NMR^1 \text{H NMR} : Identify aromatic protons (δ 7.2–8.1 ppm for benzo[d]thiazol and tosyl groups) and piperazine CH₂ signals (δ 2.50–2.57 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and sulfonyl (SO₂) stretches at ~1350–1150 cm⁻¹ .
  • Mass Spectrometry (MS) : Verify molecular ion peaks matching the molecular formula (C₂₄H₂₈N₃O₃S₂).
  • X-ray Crystallography (if crystalline): Resolve bond lengths and angles, particularly for the ethoxybenzo[d]thiazol and piperazine rings .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the coupling of piperazine and tosylbutanone?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the piperazine nitrogen .
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) or microwave-assisted synthesis to accelerate reaction rates .
  • Temperature Control : Optimize reflux temperatures (e.g., 80–100°C) to balance reaction speed and byproduct formation .
  • Workup : Purify intermediates via column chromatography (EtOAc:petroleum ether, 1:1) to remove unreacted reagents .

Data-Driven Example : In analogous piperazine couplings, yields improved from 48% to 68% by switching from ethanol to DMF and increasing reaction time to 24 hours .

Q. What experimental design considerations are critical for evaluating the compound’s cytotoxicity?

Methodological Answer:

  • Cell Line Selection : Test against diverse cancer lines (e.g., MCF-7, HEPG-2) and normal cells (e.g., WI-38 fibroblasts) to assess selectivity .
  • Assay Protocol :
    • Use sulforhodamine B (SRB) assay for cell viability .
    • Prepare serial dilutions (1–100 µM) in DMSO (≤0.5% final concentration to avoid solvent toxicity) .
    • Include controls: CHS-828 (reference antitumor agent) and vehicle-only wells .
  • Data Analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and compare to reference compounds.

Example Result : A related thiazole derivative showed IC₅₀ values of 12.3 µM (MCF-7) vs. >100 µM (WI-38), indicating cancer selectivity .

Q. How can researchers investigate the compound’s stability under varying pH conditions?

Methodological Answer:

  • Buffer Preparation : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours .
  • Analytical Monitoring :
    • Use HPLC with a C18 column to quantify degradation products.
    • Track parent compound loss via UV absorption (λ = 254 nm for aromatic systems) .
  • Kinetic Analysis : Determine half-life (t1/2t_{1/2}) and degradation pathways (e.g., hydrolysis of the ethoxy group at acidic pH) .

Key Finding : Piperazine-containing analogs showed reduced stability at pH < 3 due to protonation of the nitrogen, leading to ring cleavage .

Q. What strategies can be used to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace ethoxy with methoxy or halogens) and compare activities .
  • Biological Testing : Evaluate analogs against the same cell lines to identify critical moieties (e.g., tosyl group for membrane permeability) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinase enzymes .

Case Study : A benzo[d]thiazol-piperazine analog with a nitro group showed 3-fold higher cytotoxicity than the ethoxy variant, suggesting electron-withdrawing groups enhance activity .

Q. What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of airborne particles .
  • Waste Disposal : Collect organic waste in designated containers for incineration .
  • Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup due to potential sulfonate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.